molecular formula C11H11N3O2 B7788123 6-(methoxymethyl)-2-pyridin-4-yl-1H-pyrimidin-4-one

6-(methoxymethyl)-2-pyridin-4-yl-1H-pyrimidin-4-one

Cat. No.: B7788123
M. Wt: 217.22 g/mol
InChI Key: IFUHUEMGFBALDC-UHFFFAOYSA-N
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Description

The compound with the identifier “6-(methoxymethyl)-2-pyridin-4-yl-1H-pyrimidin-4-one” is known as methyl nitrite. Methyl nitrite is an organic compound with the chemical formula CH₃NO₂. It is a simple ester of nitrous acid and methanol. Methyl nitrite is a colorless gas that is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl nitrite can be synthesized through the reaction of methanol with nitrous acid. The reaction is typically carried out under controlled conditions to ensure the safe handling of the reactants and products. The general reaction is as follows:

CH3OH+HNO2CH3ONO+H2O\text{CH}_3\text{OH} + \text{HNO}_2 \rightarrow \text{CH}_3\text{ONO} + \text{H}_2\text{O} CH3​OH+HNO2​→CH3​ONO+H2​O

Industrial Production Methods

In industrial settings, methyl nitrite is produced by the reaction of methanol with sodium nitrite and sulfuric acid. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The reaction can be represented as:

CH3OH+NaNO2+H2SO4CH3ONO+NaHSO4+H2O\text{CH}_3\text{OH} + \text{NaNO}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{CH}_3\text{ONO} + \text{NaHSO}_4 + \text{H}_2\text{O} CH3​OH+NaNO2​+H2​SO4​→CH3​ONO+NaHSO4​+H2​O

Chemical Reactions Analysis

Types of Reactions

Methyl nitrite undergoes various chemical reactions, including:

    Oxidation: Methyl nitrite can be oxidized to form formaldehyde and nitrogen dioxide.

    Reduction: It can be reduced to form methanol and ammonia.

    Substitution: Methyl nitrite can undergo substitution reactions with nucleophiles to form different esters and other organic compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formaldehyde and nitrogen dioxide.

    Reduction: Methanol and ammonia.

    Substitution: Various esters and organic compounds depending on the nucleophile used.

Scientific Research Applications

Methyl nitrite has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its effects on biological systems and its potential use in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and its role in drug development.

    Industry: Used in the production of various chemicals and as an intermediate in industrial processes.

Mechanism of Action

Methyl nitrite exerts its effects through the release of nitric oxide (NO), a potent signaling molecule. Nitric oxide is involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The release of nitric oxide from methyl nitrite occurs through the decomposition of the compound under physiological conditions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl nitrite: Similar to methyl nitrite but with an ethyl group instead of a methyl group.

    Isopropyl nitrite: Contains an isopropyl group instead of a methyl group.

    Butyl nitrite: Contains a butyl group instead of a methyl group.

Uniqueness

Methyl nitrite is unique due to its simple structure and its ability to release nitric oxide efficiently. Its small size and high reactivity make it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

6-(methoxymethyl)-2-pyridin-4-yl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-7-9-6-10(15)14-11(13-9)8-2-4-12-5-3-8/h2-6H,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUHUEMGFBALDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=O)N=C(N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CC(=O)N=C(N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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